2-cyano-N-(2,4-dichlorobenzyl)acetamide
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Overview
Description
2-cyano-N-(2,4-dichlorobenzyl)acetamide is a chemical compound with the molecular formula C10H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group (-CN) and a dichlorobenzyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2,4-dichlorobenzyl)acetamide typically involves the reaction of 2,4-dichlorobenzylamine with cyanoacetic acid or its derivatives. One common method involves the following steps:
Reaction with Cyanoacetic Acid: The 2,4-dichlorobenzylamine is reacted with cyanoacetic acid in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. This reaction yields the desired cyanoacetamide derivative.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often use automated systems for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2,4-dichlorobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorobenzyl group is replaced by other functional groups.
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Various substituted cyanoacetamides.
Condensation: Heterocyclic compounds such as pyridines or quinolines.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2-cyano-N-(2,4-dichlorobenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,4-dichlorophenyl)acetamide
- 2-cyano-N-(2,4-dichlorobenzyl)propionamide
- 2-cyano-N-(2,4-dichlorobenzyl)butyramide
Uniqueness
2-cyano-N-(2,4-dichlorobenzyl)acetamide is unique due to the presence of both the cyano and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(9(12)5-8)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFQLSOKIRCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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